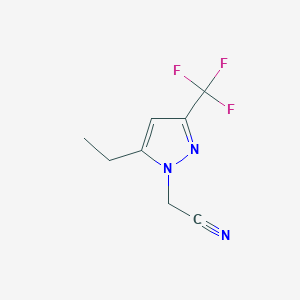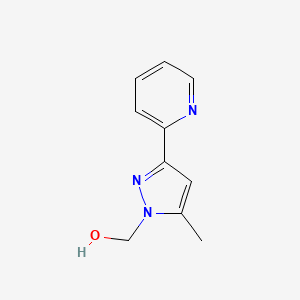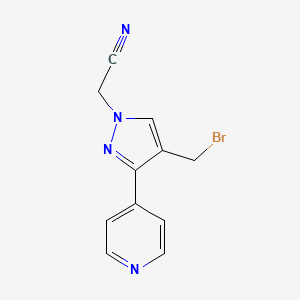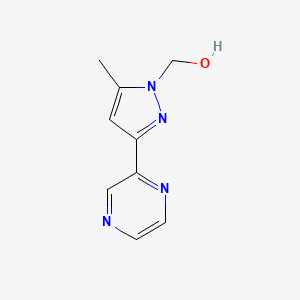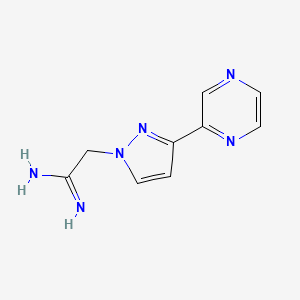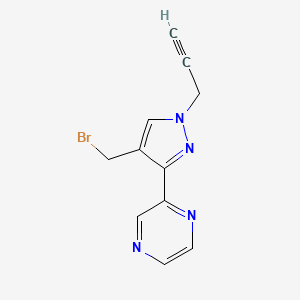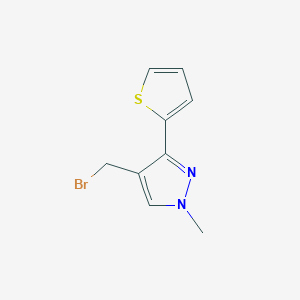
1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
“1-(2-chloroethyl)-3-(trifluoromethyl)benzene”, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research . This compound is widely used in the synthesis of various organic compounds and has potential applications in the field of medicine.
Synthesis Analysis
While specific synthesis methods for “1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” are not available, similar compounds are often synthesized through various methods including substitution, selective reduction, N-acylation, cyclization, esterification, nitro-reduction, N-dihydroxyethylation, chlorination, and acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of similar compounds often involves the presence of a benzene ring with various substituents. The InChI Code for “1-(2-chloroethyl)-3-(trifluoromethyl)benzene” is 1S/C9H8ClF3/c10-5-4-7-2-1-3-8 (6-7)9 (11,12)13/h1-3,6H,4-5H2 .
Chemical Reactions Analysis
Compounds similar to “1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” often undergo various chemical reactions. For instance, the presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chloroethyl)-3-(trifluoromethyl)benzene” include a molecular weight of 208.61 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
Thiophene derivatives are a significant class of compounds with a wide range of biological activities. The compound can be utilized in the synthesis of thiophene derivatives through heterocyclization reactions. These derivatives have been studied extensively for their potential as biologically active molecules, particularly in medicinal chemistry .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives, which can be synthesized from pyrazole compounds, are known to act as corrosion inhibitors. This application is crucial for protecting materials and infrastructure in harsh chemical environments .
Organic Semiconductors
The advancement of organic semiconductors is another area where thiophene-based molecules, potentially synthesized from pyrazole compounds, play a prominent role. They are essential for developing next-generation electronic devices .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules, derivable from pyrazole compounds, are used in the fabrication of OFETs. These transistors are key components in various electronic devices, offering the advantage of flexibility over traditional silicon-based transistors .
Organic Light-Emitting Diodes (OLEDs)
The compound can contribute to the production of OLEDs through its role in the synthesis of thiophene derivatives. OLED technology is widely used in display and lighting systems due to its efficiency and quality .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Pyrazole compounds are precursors in the synthesis of these biologically active thiophene derivatives .
Synthesis Methods
Various synthesis methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, can be applied to pyrazole compounds to create thiophene derivatives. These methods are significant for the production of compounds with diverse properties .
Voltage-Gated Sodium Channel Blockers
Pyrazole derivatives are used in the development of voltage-gated sodium channel blockers. These blockers have applications in medical treatments, such as local anesthetics used in dental procedures .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3IN2/c1-4-5(12)6(7(9,10)11)13-14(4)3-2-8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMDLXKDOIKGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




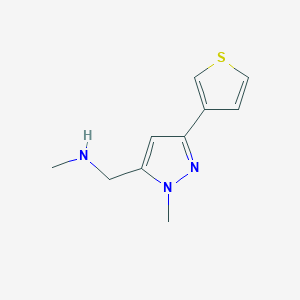

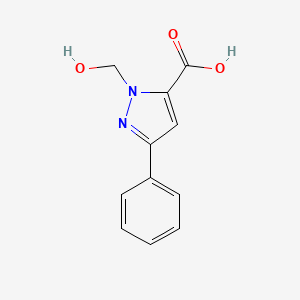
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
